Arabinósido de citosina monofosfato

Descripción general

Descripción

Cytosine arabinoside (Ara-C) is a chemotherapy medication used to treat acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma . It is an antimetabolic agent that inhibits the synthesis of DNA . Its actions are specific for the S phase of the cell cycle .

Synthesis Analysis

The synthesis of Ara-C involves its conversion to its active triphosphate form, cytosine arabinoside triphosphate (Ara-CTP). This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites .Molecular Structure Analysis

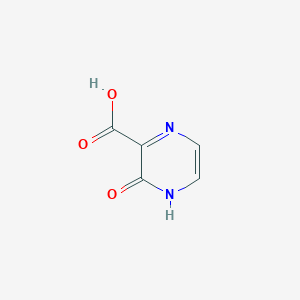

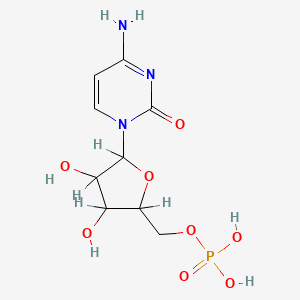

Ara-C is a nucleoside analogue of deoxycytidine in which the ribose sugar has been replaced with an arabinose sugar. It has the same molecular weight as cytidine and differs in that the 2′ hydroxyl group is oriented in the trans position, resulting in metabolism similar to that of a deoxyribose sugar .Chemical Reactions Analysis

Ara-C is metabolized intracellularly into its active triphosphate form (Ara-CTP). This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .Physical And Chemical Properties Analysis

Ara-C is an S-phase-specific drug, meaning its activity is specific to the S phase of the cell cycle. Prolonged exposure of cells to cytotoxic concentrations is critical to achieve maximum cytotoxic activity .Aplicaciones Científicas De Investigación

Quimioterapia contra el cáncer

Ara-CMP: se utiliza principalmente como agente quimioterapéutico, particularmente en el tratamiento de la leucemia mieloide aguda (LMA) . Actúa como un antimetabolito sintético y un análogo estructural de la citidina, que se diferencia por la presencia de un grupo β-hidroxilo en la posición 2' de la porción de azúcar . Su citotoxicidad es específica de la fase S, correlacionada con la tasa de síntesis de ADN, lo que la hace efectiva contra las células tumorales que se dividen rápidamente .

Sistemas de administración de fármacos

Los avances recientes han explorado el uso de Ara-CMP en sistemas de administración de fármacos. Por ejemplo, se han investigado los magnetosomas bacterianos modificados con ácido genipina-poli-L-glutámico cargados con Ara-CMP por sus efectos antitumorales in vitro . Este novedoso sistema de administración tiene como objetivo abordar las limitaciones de las altas dosis de Ara-CMP, que pueden causar efectos secundarios graves como hepatotoxicidad y neurotoxicidad .

Agente diferenciador

Existe un creciente interés en el uso de Ara-CMP como un posible agente diferenciador cuando se administra en dosis bajas durante una infusión prolongada . Este enfoque se basa en la capacidad del fármaco para inducir la diferenciación en ciertos tipos de células cancerosas, lo que podría llevar a tratamientos más efectivos con menor toxicidad.

Inhibición de la síntesis de ADN

Ara-CMP: actúa directamente sobre la ADN polimerasa, inhibiendo la síntesis de ADN . Esta acción es crucial para su eficacia en la quimioterapia, ya que conduce a la interrupción de la replicación del ADN en las células cancerosas, evitando así su proliferación.

Optimización de la quimioterapia

La optimización de la dosificación de Ara-CMP puede mejorar significativamente su eficacia en el tratamiento de la LMA. Los estudios sugieren que la dosis alta de Ara-CMP puede ser reemplazada por una dosis intermedia sin pérdida de eficacia y con menor toxicidad . Esta optimización es vital para mejorar el índice terapéutico del fármaco.

Investigación sobre el mecanismo de acción

Comprender el mecanismo de acción de Ara-CMP es un área clave de investigación. Implica estudiar cómo el fármaco se transporta a las células, se activa a su forma trifosfato y cómo interactúa con el ADN para causar citotoxicidad . Esta investigación es fundamental para desarrollar nuevas estrategias para superar la resistencia a los fármacos y mejorar los resultados del tratamiento.

Mecanismo De Acción

Target of Action

Cytosine arabinoside monophosphate, also known as cytarabine, primarily targets DNA polymerase , an enzyme crucial for DNA replication . This enzyme’s role is to synthesize new strands of DNA during the S phase of the cell cycle, which is essential for cell division .

Mode of Action

Cytarabine interferes with the synthesis of DNA . Its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA) . Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .

Biochemical Pathways

The activity of cytarabine depends on its conversion to its cytotoxic triphosphate derivative, ara-CTP . This process is influenced by multiple factors, including transport, phosphorylation, deamination, and levels of competing metabolites, particularly deoxycytidine triphosphate . The efficacy of ara-C is determined by the ability of ara-CTP to interfere with DNA polymerases, leading to chain termination .

Pharmacokinetics

Cytarabine is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate) . This metabolite then damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .

Result of Action

The result of cytarabine’s action is the inhibition of DNA synthesis, primarily killing cells undergoing DNA synthesis (S-phase) and under certain conditions blocking the progression of cells from the G1 phase to the S-phase . This leads to cell death, making cytarabine effective in the treatment of acute myeloid leukemia (AML), acute lymphocytic leukemia (ALL), chronic myelogenous leukemia (CML), and non-Hodgkin’s lymphoma .

Action Environment

The action of cytarabine can be influenced by various environmental factors. For instance, the presence of drug refractoriness and relapsing leukemia, along with insights into the mechanisms of ara-C resistance, led to the development of high-dose ara-C treatment . Furthermore, the efficacy of ara-C can be enhanced by combining it with compounds that enhance its metabolism or interfere with its catabolism .

Safety and Hazards

Common side effects of Ara-C include bone marrow suppression, vomiting, diarrhea, liver problems, rash, ulcer formation in the mouth, and bleeding. Other serious side effects include loss of consciousness, lung disease, and allergic reactions. Use during pregnancy may harm the baby . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Direcciones Futuras

Despite the apparent clinical benefits of Ara-C, drug resistance remains a major clinical problem. Research is ongoing to develop effective formulations and derivatives of Ara-C that cannot be deaminated and exhibit better pharmacokinetic parameters . There is also research into the transfer of IGF2BP3 through Ara-C-induced apoptotic bodies, which promotes the survival of recipient cells .

Análisis Bioquímico

Biochemical Properties

Cytosine arabinoside monophosphate plays a significant role in biochemical reactions. It is metabolized intracellularly into its active triphosphate form (cytosine arabinoside triphosphate), which damages DNA by multiple mechanisms, including the inhibition of alpha-DNA polymerase, inhibition of DNA repair through an effect on beta-DNA polymerase, and incorporation into DNA .

Cellular Effects

The effects of cytosine arabinoside monophosphate on various types of cells and cellular processes are profound. It interferes with the synthesis of DNA, and its mode of action is due to its rapid conversion into cytosine arabinoside triphosphate, which damages DNA when the cell cycle holds in the S phase (synthesis of DNA). Rapidly dividing cells, which require DNA replication for mitosis, are therefore most affected .

Molecular Mechanism

The molecular mechanism of action of cytosine arabinoside monophosphate involves blocking the function of DNA polymerase . It is rapidly converted into cytosine arabinoside triphosphate, which then gets incorporated into DNA, leading to chain termination of polydeoxynucleotide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cytosine arabinoside monophosphate change over time. A review of recent clinical trials indicates that high-dose cytarabine can be replaced by the intermediate-dose without loss of efficacy and with less toxicity .

Dosage Effects in Animal Models

The effects of cytosine arabinoside monophosphate vary with different dosages in animal models. High-dose cytarabine has been used clinically, but it can be replaced by an intermediate dose without loss of efficacy and with less toxicity .

Metabolic Pathways

Cytosine arabinoside monophosphate is involved in several metabolic pathways. It is metabolized by the same enzymes responsible for the normal metabolism of the natural nucleotide precursors .

Transport and Distribution

Cytosine arabinoside monophosphate is transported and distributed within cells and tissues. It penetrates cells by a carrier-mediated process that is shared by other nucleosides .

Subcellular Localization

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861605 | |

| Record name | 4-Amino-1-(5-O-phosphonopentofuranosyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30811-80-4, 7075-11-8 | |

| Record name | POLY C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aracytidine 5'-phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.